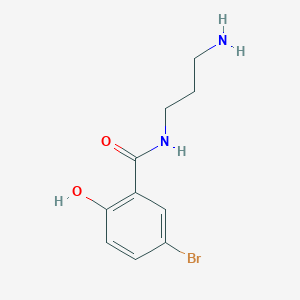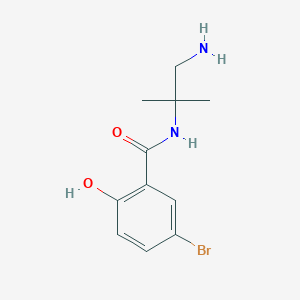
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide, also known as BrPA, is a chemical compound used in scientific research for its potential therapeutic properties. BrPA is a small molecule inhibitor of hexokinase 2 (HK2), an enzyme involved in glucose metabolism.
Mecanismo De Acción
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide inhibits HK2 by binding to the enzyme's active site, preventing it from catalyzing the first step of glucose metabolism. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has been shown to decrease glucose uptake and lactate production in cancer cells, indicating a disruption in glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide in lab experiments is its specificity for HK2, which allows for targeted inhibition of glucose metabolism in cancer cells. However, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has also been shown to have off-target effects on other enzymes, such as pyruvate kinase, which can complicate data interpretation. In addition, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide research. One area of interest is the development of more potent and selective HK2 inhibitors based on the structure of N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide. Another potential direction is the investigation of N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide's effects on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Finally, the combination of N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide with other cancer therapies, such as immunotherapy, is an area of active research.
Métodos De Síntesis
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide can be synthesized by reacting 5-bromo-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopropylamine to yield N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide.
Aplicaciones Científicas De Investigación
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has been studied for its potential therapeutic effects in cancer treatment. HK2 is overexpressed in many cancer cells and plays a critical role in tumor metabolism. By inhibiting HK2, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide can disrupt glucose metabolism in cancer cells, leading to decreased cell proliferation and increased cell death. N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-7-2-3-9(14)8(6-7)10(15)13-5-1-4-12/h2-3,6,14H,1,4-5,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBGFSZOOKBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCCCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)


![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)




![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)

![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)
